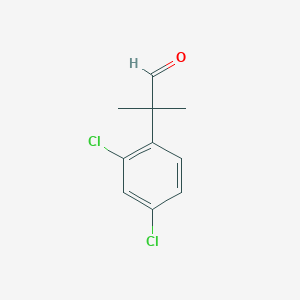

2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is an organic compound with the molecular formula C10H10Cl2O It is characterized by the presence of two chlorine atoms attached to the benzene ring and a dimethyl group attached to the alpha carbon of the aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Chlorination of Benzeneacetaldehyde: : One common method involves the chlorination of benzeneacetaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.

-

Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of 2,4-dichlorobenzene with isobutyraldehyde. This reaction requires a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The aldehyde group in 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH3) can be used to introduce methoxy groups.

Major Products Formed

Oxidation: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid.

Reduction: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneethanol.

Substitution: 2,4-Dimethoxy-alpha,alpha-dimethyl-benzeneacetaldehyde.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of chlorinated aldehydes on cellular processes. It may serve as a model compound to investigate the toxicity and metabolic pathways of similar substances.

Medicine

While not commonly used directly in medicine, derivatives of this compound may have potential applications in drug development. Its structural features can be modified to create new pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and agrochemicals. Its unique properties make it suitable for specific applications where chlorinated aldehydes are required.

Mecanismo De Acción

The mechanism by which 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is typically targeted by oxidizing agents, leading to the formation of carboxylic acids. In biological systems, the compound may interact with cellular components, leading to oxidative stress or other biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

Benzeneacetaldehyde: Lacks the chlorine atoms and dimethyl groups, making it less reactive in certain chemical reactions.

2,4-Dichlorobenzaldehyde: Similar in structure but lacks the dimethyl groups, affecting its reactivity and applications.

2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid: The oxidized form of the compound, with different chemical properties and applications.

Uniqueness

2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is unique due to the presence of both chlorine atoms and dimethyl groups, which enhance its reactivity and make it suitable for a wide range of chemical transformations

Actividad Biológica

2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde (commonly referred to as DDMBA) is an organic compound characterized by the presence of two chlorine atoms and an aldehyde group on a benzene ring. Its unique structure contributes to its reactivity and biological activity, making it an important subject of study in various fields, including toxicology and pharmacology.

Chemical Structure

The molecular formula for DDMBA is C9H10Cl2O. The compound features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and an aldehyde group attached to an alpha carbon that is also bonded to two methyl groups. This configuration enhances its reactivity compared to similar compounds.

Biological Activity Overview

DDMBA has been primarily studied for its potential biological effects, particularly in relation to cellular toxicity and metabolic pathways. Although it is not widely used in clinical settings, it serves as a model compound for understanding the impacts of chlorinated aldehydes on biological systems.

Key Findings

- Toxicity : Research indicates that DDMBA can induce oxidative stress in cells. This oxidative stress may lead to various cellular responses, including apoptosis and inflammation. The compound's reactive nature is thought to contribute significantly to these effects.

- Metabolic Pathways : Studies suggest that understanding the metabolic pathways of DDMBA can provide insights into how similar chlorinated compounds behave biologically. Its metabolism may involve phase I reactions such as oxidation and reduction, leading to various metabolites with distinct biological activities .

- Cellular Interactions : DDMBA has been utilized in studies examining its interactions with cellular components, particularly focusing on how it affects enzyme activity and gene expression related to oxidative stress responses .

Research Data Table

Case Study 1: Oxidative Stress Induction

In a controlled laboratory setting, BALB/c mice were exposed to varying concentrations of DDMBA. The results demonstrated a dose-dependent increase in markers of oxidative stress, including elevated levels of malondialdehyde (MDA) and decreased glutathione (GSH) levels. Histological analysis revealed signs of cellular damage in liver tissues, supporting the hypothesis that DDMBA can induce significant toxicity through oxidative mechanisms.

Case Study 2: Metabolic Profiling

A separate study focused on the metabolic profiling of DDMBA in mice. Following administration, urine samples were collected and analyzed using gas chromatography-mass spectrometry (GC-MS). Several metabolites were detected, indicating that DDMBA undergoes extensive biotransformation, primarily through hydroxylation and conjugation reactions.

The mechanism by which DDMBA exerts its biological effects is primarily linked to its ability to generate reactive oxygen species (ROS). Upon entering biological systems, DDMBA can interact with cellular components such as lipids and proteins, leading to oxidative modifications that disrupt normal cellular functions.

Propiedades

Fórmula molecular |

C10H10Cl2O |

|---|---|

Peso molecular |

217.09 g/mol |

Nombre IUPAC |

2-(2,4-dichlorophenyl)-2-methylpropanal |

InChI |

InChI=1S/C10H10Cl2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |

Clave InChI |

AUXYSQBHPNXKSA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C=O)C1=C(C=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.